molecular formula C21H19N5O3S B2450143 Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1358072-67-9

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2450143
CAS No.: 1358072-67-9
M. Wt: 421.48
InChI Key: CPLZSQJINXTFFW-UHFFFAOYSA-N
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Description

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine. This intermediate is then reacted with various amines and triazole-2-thiol under anhydrous conditions in DMF (dimethylformamide) with potassium carbonate as a base . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazoloquinoxaline core, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Anhydrous potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can be compared with other triazoloquinoxaline derivatives:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.

Properties

IUPAC Name

ethyl 3-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-7-6-8-15(11-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-10-5-4-9-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLZSQJINXTFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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